molecular formula C9H12Cl3NO B2763193 [2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride CAS No. 454217-91-5

[2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride

Cat. No. B2763193
CAS RN: 454217-91-5
M. Wt: 256.55
InChI Key: ZFZVCAPPDFBBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride, commonly known as dicamba, is a synthetic compound used as a herbicide. It belongs to the group of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. Dicamba is a selective herbicide, which means that it targets only certain types of plants while leaving others unaffected. It has been used in agriculture since the 1960s and has become increasingly popular in recent years due to the rise of herbicide-resistant weeds.

Mechanism of Action

Dicamba works by disrupting the normal growth processes of plants. It is taken up by the leaves and transported throughout the plant, where it accumulates in the meristematic tissues. Dicamba mimics the effects of auxin, a plant hormone that regulates cell division and growth. However, dicamba is not metabolized by the plant in the same way as auxin, leading to uncontrolled cell division and growth. This results in abnormal growth and eventually the death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can induce changes in gene expression, alter the levels of plant hormones, and affect the activity of enzymes involved in plant metabolism. Dicamba has also been shown to affect the structure and function of plant cell membranes, leading to changes in ion transport and other cellular processes.

Advantages and Limitations for Lab Experiments

Dicamba is a valuable tool for researchers studying plant physiology and development. It is relatively easy to apply and can induce a range of morphological changes in plants. However, there are some limitations to its use. Dicamba can be toxic to some plant species, and its effects can vary depending on the concentration and timing of application. In addition, dicamba can be volatile, meaning that it can drift and affect non-target plants if not applied carefully.

Future Directions

There are several future directions for research on dicamba. One area of interest is the development of new formulations that are less volatile and more effective at controlling herbicide-resistant weeds. Another area of research is the study of dicamba resistance in plants, which could help to develop new strategies for weed control. Finally, there is a need for more research on the environmental impacts of dicamba use, particularly on non-target plants and animals.

Synthesis Methods

Dicamba can be synthesized using several methods, including the reaction of 2,6-dichlorophenol with ethylene oxide to produce 2-(2,6-dichlorophenoxy)ethanol, which is then reacted with methylamine to produce [2-(2,6-Dichlorophenoxy)ethyl](methyl)amine. The hydrochloride salt of this compound is then formed by reacting it with hydrochloric acid.

Scientific Research Applications

Dicamba is widely used in scientific research as a tool to study plant physiology and development. It is used to induce leaf curling and other morphological changes in plants, which can help researchers understand the mechanisms of plant growth and development. Dicamba is also used in the study of plant hormone signaling pathways, as it can mimic the effects of the plant hormone auxin.

properties

IUPAC Name

2-(2,6-dichlorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-12-5-6-13-9-7(10)3-2-4-8(9)11;/h2-4,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZVCAPPDFBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-Dichlorophenoxy)ethyl](methyl)amine hydrochloride

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